

# The role of BRD9 in the SWI/SNF complex

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-7273  
Cat. No.: B606094

[Get Quote](#)

An In-depth Technical Guide on the Role of BRD9 in the SWI/SNF Complex

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical SWI/SNF (SWIitch/Sucrose Non-Fermentable) chromatin remodeling complex, also known as ncBAF.[1][2] As an epigenetic reader, BRD9 plays a pivotal role in gene regulation by recognizing acetylated histones, which facilitates the recruitment of the ncBAF complex to specific chromatin loci.[3][4] This action modifies chromatin structure, making DNA more accessible for transcription and thereby controlling gene expression.[5] BRD9 is distinguished by two key functional domains: a Bromodomain that binds to acetylated lysine residues and a DUF3512 domain essential for its scaffolding function within the ncBAF complex.[6][7]

Mutations and dysregulation of SWI/SNF complex subunits are implicated in over 20% of human cancers, highlighting the complex's significance in tumorigenesis.[1][8] BRD9, in particular, has emerged as a crucial dependency in certain cancers, such as SMARCB1-deficient malignant rhabdoid tumors, where its role becomes essential for cell survival.[9] This has made BRD9 a compelling therapeutic target. The development of selective small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) against BRD9 has provided powerful tools to probe its function and offers promising avenues for cancer treatment.[5][10][11] This guide provides a comprehensive overview of BRD9's structure, function within the ncBAF complex, its role in disease, and the methodologies used to study it.

# The SWI/SNF Chromatin Remodeling Family

The mammalian SWI/SNF complexes are multi-subunit, ATP-dependent machines that remodel chromatin architecture to regulate gene expression.[10] These complexes exist in three major, distinct families, each with a unique composition and function:[1][12]

- Canonical BAF (cBAF): Characterized by the presence of subunits like ARID1A or ARID1B. It is primarily localized to enhancers.[13][14]
- Polybromo-associated BAF (PBAF): Uniquely contains subunits such as ARID2, PBRM1, and BRD7. PBAF is typically found at promoters and gene bodies.[4][14]
- Non-canonical BAF (ncBAF or GBAF): Defined by the exclusive presence of BRD9 and either GLTSCR1 or GLTSCR1L.[2][15][16] It lacks several core subunits found in cBAF and PBAF, such as SMARCB1 (BAF47).[2][9] The ncBAF complex is often found at promoters and CTCF binding sites.[13]



[Click to download full resolution via product page](#)

**Figure 1:** The three major sub-complexes of the mammalian SWI/SNF family.

## BRD9: Structure and Dual Functionality

BRD9 is a multifunctional protein with distinct domains that confer its dual roles as both an epigenetic "reader" and a structural scaffold.[10][17]

- Bromodomain (BD): This domain functions as the reader module, specifically recognizing and binding to acetylated lysine residues on histone tails.[3][4] This interaction is crucial for anchoring the ncBAF complex to active chromatin regions, thereby influencing gene transcription.[5]
- DUF3512 Domain: The Domain of Unknown Function 3512 is essential for the structural integrity of the ncBAF complex.[9] It acts as a scaffold, mediating the stable incorporation of other subunits, such as GLTSCR1, into the complex.[12] Depletion of BRD9 or disruption of this domain leads to the disassembly of the ncBAF complex.[18][19]

This dual functionality means that targeting BRD9 can have consequences beyond simply blocking its reader function; complete removal of the protein via degradation technologies like PROTACs also eliminates its crucial scaffolding role, leading to more potent effects than bromodomain inhibition alone.[10][11]



[Click to download full resolution via product page](#)

**Figure 2:** Mechanism of action for BRD9 within the ncBAF complex.

## BRD9's Role in Cancer

The critical function of BRD9 in regulating gene expression makes it a key player in the development and progression of several cancers.

## Synthetic Lethality in SMARCB1-Mutant Cancers

Malignant rhabdoid tumors (RTs) are aggressive pediatric cancers driven by the inactivation of the SMARCB1 gene, a core subunit of the cBAF and PBAF complexes.<sup>[9]</sup> Genome-wide CRISPR-Cas9 screens have identified BRD9 as a specific vulnerability in these tumors.<sup>[9]</sup> The loss of SMARCB1 leads to an increased incorporation of BRD9 into SWI/SNF complexes, creating a dependency on the ncBAF complex for cell survival.<sup>[9]</sup> In this context, the DUF3512 domain of BRD9, rather than its bromodomain, is essential for maintaining the integrity of the

residual SWI/SNF complexes and, consequently, for the survival of SMARCB1-mutant cells.[9] This synthetic lethal relationship provides a clear therapeutic rationale for targeting BRD9 in these devastating cancers.[8]



[Click to download full resolution via product page](#)

**Figure 3:** Synthetic lethal relationship between SMARCB1 loss and BRD9 dependency.

## Role in Acute Myeloid Leukemia (AML) and Other Cancers

BRD9 is frequently overexpressed in AML and is essential for the viability of leukemia cells.[6][7] Inhibition of the BRD9 bromodomain in AML cell lines has been shown to repress the expression of oncogenes while inducing myeloid maturation factors, suggesting a role in maintaining the undifferentiated, proliferative state of leukemia cells.[6][7] The BRD9 bromodomain activity helps maintain accessible chromatin at both promoters and enhancers, regulating the binding of key hematopoietic transcription factors.[6][20]

Beyond AML, BRD9 has been implicated in a variety of other malignancies, including non-small cell lung cancer, colon cancer, and synovial sarcoma, often by influencing key oncogenic signaling pathways like Wnt/β-catenin.[\[1\]](#)[\[5\]](#)[\[10\]](#)[\[21\]](#)

## Therapeutic Targeting of BRD9

The dependence of certain cancers on BRD9 makes it an attractive drug target. Two primary strategies have been developed:

- **Bromodomain Inhibitors:** These small molecules, such as I-BRD9, **BI-7273**, and BI-9564, competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain.[\[5\]](#)[\[22\]](#)[\[23\]](#) This prevents the ncBAF complex from being recruited to chromatin, thereby altering gene expression and suppressing cancer cell proliferation.[\[5\]](#)
- **PROTAC Degraders:** Proteolysis-targeting chimeras are bifunctional molecules that link a BRD9-binding ligand to an E3 ubiquitin ligase binder.[\[3\]](#)[\[10\]](#) This induces the ubiquitination and subsequent proteasomal degradation of the entire BRD9 protein. This approach is often more potent than simple inhibition because it ablates both the reader and the essential scaffolding functions of BRD9.[\[11\]](#)

## Quantitative Data on BRD9-Targeted Compounds

The following table summarizes key quantitative data for representative BRD9 inhibitors.

| Compound | Type      | Target(s) | IC <sub>50</sub> / K <sub>i</sub> | Cell-Based Potency (EC <sub>50</sub> ) | Reference(s) |
|----------|-----------|-----------|-----------------------------------|----------------------------------------|--------------|
| BI-9564  | Inhibitor | BRD9      | IC <sub>50</sub> : 19 nM          | 180 nM<br>(MOLM-13 cells)              | [22]         |
| BI-7273  | Inhibitor | BRD9/BRD7 | IC <sub>50</sub> (BRD9): 6.8 nM   | 90 nM<br>(MOLM-13 cells)               | [22]         |
| I-BRD9   | Inhibitor | BRD9      | K <sub>i</sub> : 13.9 nM          | ~1.1 μM<br>(Kasumi-1 cells)            | [4]          |
| LP99     | Inhibitor | BRD9/BRD7 | IC <sub>50</sub> (BRD9): 92 nM    | ~1-3 μM<br>(Germ cell lines)           | [4][23]      |
| dBRD9-A  | PROTAC    | BRD9      | DC <sub>50</sub> : ~5-10 nM       | Induces degradation                    | [24]         |

IC<sub>50</sub>: Half-maximal inhibitory concentration; K<sub>i</sub>: Inhibitory constant; EC<sub>50</sub>: Half-maximal effective concentration; DC<sub>50</sub>: Half-maximal degradation concentration.

## Key Experimental Methodologies

Studying the function of BRD9 and its role within the ncBAF complex requires a range of molecular biology techniques. Below are protocols for key experiments.

### Co-Immunoprecipitation (Co-IP) to Identify BRD9 Interactors

This protocol is designed to isolate BRD9 and its associated proteins from cell lysates.

- Cell Lysis:
  - Harvest 1-5 x 10<sup>7</sup> cells and wash with ice-cold PBS.

- Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
  - Centrifuge and transfer the pre-cleared lysate to a new tube.
  - Add 2-5 µg of a validated anti-BRD9 antibody (or an isotype control IgG) and incubate overnight at 4°C with gentle rotation.
  - Add equilibrated Protein A/G beads and incubate for 2-4 hours at 4°C.
- Washing and Elution:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[\[25\]](#)
  - Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 1x Laemmli sample buffer for Western blot analysis or a milder buffer like 0.1 M glycine, pH 2.5 for mass spectrometry).
- Analysis:
  - Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., GLTSCR1, SMARCA4).
  - For discovery of novel interactors, perform on-bead digestion followed by mass spectrometry.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pan-cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 12. compbio.hms.harvard.edu [comppbio.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. FET fusion oncoproteins interact with BRD4 and SWI/SNF chromatin remodelling complex subtypes in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Item - CHARACTERIZATION OF NOVEL SWI/SNF CHROMATIN REMODELING COMPLEX (GBAF) IN HEALTH AND DISEASE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 17. Gene - BRD9 [maayanlab.cloud]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [The role of BRD9 in the SWI/SNF complex]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606094#the-role-of-brd9-in-the-swi-snf-complex\]](https://www.benchchem.com/product/b606094#the-role-of-brd9-in-the-swi-snf-complex)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

